6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of bromine, methyl, and thiophene groups in the structure of this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method that is both efficient and environmentally friendly . The reaction conditions generally involve neutral or weakly basic organic solvents at elevated temperatures. Industrial production methods may employ solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the product .
Chemical Reactions Analysis
6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Functionalization: Radical reactions and transition metal catalysis can be used to functionalize the imidazo[1,2-a]pyridine scaffold, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, contributing to its anxiolytic and sedative effects . The presence of the thiophene group enhances its binding affinity to these targets, leading to increased potency and efficacy.
Comparison with Similar Compounds
6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic compound.
Olprione: A drug used for heart failure.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications
Properties
Molecular Formula |
C12H9BrN2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
6-bromo-8-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2S/c1-8-4-10(13)5-15-6-11(14-12(8)15)9-2-3-16-7-9/h2-7H,1H3 |
InChI Key |
VXZYEUORBKTURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CSC=C3)Br |
Origin of Product |
United States |
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